molecular formula C13H23NO B13639669 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one

4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one

Cat. No.: B13639669
M. Wt: 209.33 g/mol
InChI Key: SNXYQXLWVGTVPA-KTKRTIGZSA-N
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Description

4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one typically involves multiple steps. One common method includes the reaction of tert-butylcyclohexanone with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one include:

  • 4-tert-Butylcyclohexanone
  • Dimethylaminomethylene derivatives
  • Cyclohexanone derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

(2Z)-4-tert-butyl-2-(dimethylaminomethylidene)cyclohexan-1-one

InChI

InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9-

InChI Key

SNXYQXLWVGTVPA-KTKRTIGZSA-N

Isomeric SMILES

CC(C)(C)C1CCC(=O)/C(=C\N(C)C)/C1

Canonical SMILES

CC(C)(C)C1CCC(=O)C(=CN(C)C)C1

Origin of Product

United States

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